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Compound of Interest

Compound Name: Tetrabutylammonium benzoate

Cat. No.: B099290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties (NMR, IR)

and a detailed synthetic protocol for tetrabutylammonium benzoate. The information is

curated to be a valuable resource for researchers and professionals in the fields of chemistry

and drug development, offering both foundational data and practical experimental

methodologies.

Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR)

spectroscopic data for tetrabutylammonium benzoate. This data is essential for the structural

elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Data
Nuclear Magnetic Resonance spectroscopy is a powerful technique for elucidating the structure

of organic molecules. The following tables present the ¹H and ¹³C NMR chemical shifts for

tetrabutylammonium benzoate, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of Tetrabutylammonium Benzoate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0 Multiplet 2H
Aromatic (ortho-

protons of benzoate)

~7.4 Multiplet 3H

Aromatic (meta- and

para-protons of

benzoate)

~3.3 Triplet 8H
-N⁺-(CH₂-CH₂-CH₂-

CH₃)₄

~1.6 Sextet 8H
-N⁺-(CH₂-CH₂-CH₂-

CH₃)₄

~1.4 Sextet 8H
-N⁺-(CH₂-CH₂-CH₂-

CH₃)₄

~0.9 Triplet 12H
-N⁺-(CH₂-CH₂-CH₂-

CH₃)₄

Table 2: ¹³C NMR Spectroscopic Data of Tetrabutylammonium Benzoate

Chemical Shift (δ) ppm Assignment

~170 Carbonyl Carbon (C=O) of benzoate

~135 Aromatic (ipso-carbon of benzoate)

~131 Aromatic (para-carbon of benzoate)

~129 Aromatic (ortho-carbons of benzoate)

~128 Aromatic (meta-carbons of benzoate)

~58 -N⁺-(CH₂-CH₂-CH₂-CH₃)₄

~24 -N⁺-(CH₂-CH₂-CH₂-CH₃)₄

~20 -N⁺-(CH₂-CH₂-CH₂-CH₃)₄

~13 -N⁺-(CH₂-CH₂-CH₂-CH₃)₄
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Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of tetrabutylammonium benzoate will show characteristic absorption bands for both

the tetrabutylammonium cation and the benzoate anion.

Table 3: Key IR Absorption Bands for Tetrabutylammonium Benzoate

Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H Stretch

~2960, ~2870 Strong
Aliphatic C-H Stretch (from

butyl groups)

~1600 Strong
C=O Stretch (asymmetric) of

carboxylate

~1550 Strong C=C Stretch (aromatic ring)

~1400 Strong
C=O Stretch (symmetric) of

carboxylate

~1480, ~1380 Medium C-H Bend (aliphatic)

~850-700 Strong
C-H Bend (aromatic, out-of-

plane)

Experimental Protocols
This section details the methodologies for the synthesis of tetrabutylammonium benzoate
and the acquisition of its NMR and IR spectra.

Synthesis of Tetrabutylammonium Benzoate
A common and efficient method for the synthesis of tetrabutylammonium benzoate is through

a salt metathesis reaction between sodium benzoate and tetrabutylammonium bromide in a

biphasic system.[1]
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Materials:

Sodium benzoate

Tetrabutylammonium bromide

Dichloromethane (CH₂Cl₂)

Deionized water

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolution: Dissolve sodium benzoate in deionized water to create an aqueous solution. In a

separate flask, dissolve an equimolar amount of tetrabutylammonium bromide in

dichloromethane to create an organic solution.

Reaction: Combine the aqueous and organic solutions in a separatory funnel. Shake the

funnel vigorously for 30-60 minutes to facilitate the phase transfer and reaction.

Phase Separation: Allow the layers to separate. The upper aqueous layer will contain sodium

bromide, while the lower organic layer will contain the desired tetrabutylammonium
benzoate.

Extraction: Drain the lower organic layer. Wash the organic layer with deionized water two to

three times to remove any remaining water-soluble impurities.

Drying: Dry the organic layer over anhydrous magnesium sulfate.

Isolation: Filter the solution to remove the drying agent. Remove the dichloromethane

solvent under reduced pressure using a rotary evaporator to yield the crude

tetrabutylammonium benzoate.

Purification (Optional): The product can be further purified by recrystallization from a suitable

solvent system, such as diethyl ether/petroleum ether, to obtain a white solid.

NMR Spectroscopy Protocol
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Sample Preparation:

Weigh approximately 10-20 mg of the tetrabutylammonium benzoate sample.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

Cap the NMR tube securely.

Instrumental Analysis:

Record the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500

MHz).

For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good

signal-to-noise ratio, with a spectral width covering the expected chemical shift range (e.g.,

0-12 ppm).

For ¹³C NMR, a proton-decoupled experiment is typically performed. A larger number of

scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C

isotope.

Process the spectra using appropriate software, including Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak

(CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of the solid tetrabutylammonium benzoate
sample in an agate mortar and pestle to obtain a fine powder.

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and

mix thoroughly with the sample. KBr is transparent in the IR region.
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Transfer the mixture to a pellet-pressing die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Instrumental Analysis:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The resulting spectrum should be plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of tetrabutylammonium
benzoate.
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Synthesis Workflow of Tetrabutylammonium Benzoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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